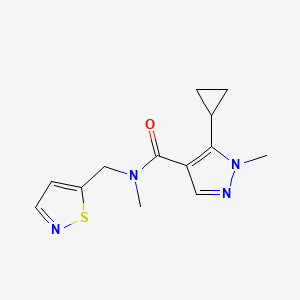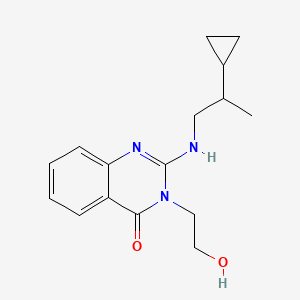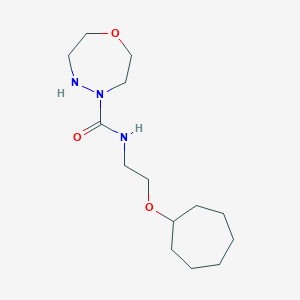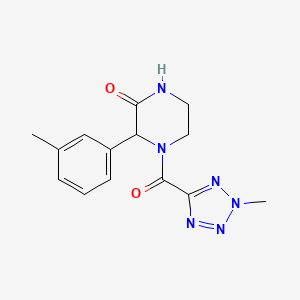
5-cyclopropyl-N,1-dimethyl-N-(1,2-thiazol-5-ylmethyl)pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-cyclopropyl-N,1-dimethyl-N-(1,2-thiazol-5-ylmethyl)pyrazole-4-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of cytokines, which are important for immune cell function. CP-690,550 has been studied extensively for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis.
Wirkmechanismus
5-cyclopropyl-N,1-dimethyl-N-(1,2-thiazol-5-ylmethyl)pyrazole-4-carboxamide selectively inhibits JAK3, which is involved in the signaling pathways of cytokines that are important for immune cell function. By inhibiting JAK3, 5-cyclopropyl-N,1-dimethyl-N-(1,2-thiazol-5-ylmethyl)pyrazole-4-carboxamide reduces cytokine signaling and subsequent immune cell activation, leading to a reduction in disease activity.
Biochemical and Physiological Effects:
5-cyclopropyl-N,1-dimethyl-N-(1,2-thiazol-5-ylmethyl)pyrazole-4-carboxamide has been shown to effectively inhibit JAK3 activity, leading to a reduction in cytokine signaling and subsequent immune cell activation. This reduction in immune cell activation leads to a reduction in disease activity in patients with autoimmune diseases, such as rheumatoid arthritis and psoriasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-cyclopropyl-N,1-dimethyl-N-(1,2-thiazol-5-ylmethyl)pyrazole-4-carboxamide in lab experiments is its selectivity for JAK3, which allows for specific inhibition of this target. However, a limitation of using 5-cyclopropyl-N,1-dimethyl-N-(1,2-thiazol-5-ylmethyl)pyrazole-4-carboxamide is its potential off-target effects, which may affect the interpretation of experimental results.
Zukünftige Richtungen
Future research on 5-cyclopropyl-N,1-dimethyl-N-(1,2-thiazol-5-ylmethyl)pyrazole-4-carboxamide may focus on its potential use in the treatment of other autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease. Additionally, further studies may investigate the potential for combination therapy with other immunomodulatory agents to improve treatment outcomes. Finally, research may focus on the development of more selective JAK inhibitors with fewer off-target effects.
Synthesemethoden
The synthesis of 5-cyclopropyl-N,1-dimethyl-N-(1,2-thiazol-5-ylmethyl)pyrazole-4-carboxamide involves several steps, starting with the reaction of 5-cyclopropylpyrazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N,N-dimethylformamide to form the corresponding amide. The resulting compound is then reacted with 2-bromo-1-(1,2-thiazol-5-yl)ethanone to form 5-cyclopropyl-N,1-dimethyl-N-(1,2-thiazol-5-ylmethyl)pyrazole-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
5-cyclopropyl-N,1-dimethyl-N-(1,2-thiazol-5-ylmethyl)pyrazole-4-carboxamide has been extensively studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis. In preclinical studies, 5-cyclopropyl-N,1-dimethyl-N-(1,2-thiazol-5-ylmethyl)pyrazole-4-carboxamide has been shown to effectively inhibit JAK3 activity, leading to a reduction in cytokine signaling and subsequent immune cell activation. In clinical trials, 5-cyclopropyl-N,1-dimethyl-N-(1,2-thiazol-5-ylmethyl)pyrazole-4-carboxamide has demonstrated efficacy in reducing disease activity in patients with rheumatoid arthritis and psoriasis.
Eigenschaften
IUPAC Name |
5-cyclopropyl-N,1-dimethyl-N-(1,2-thiazol-5-ylmethyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c1-16(8-10-5-6-15-19-10)13(18)11-7-14-17(2)12(11)9-3-4-9/h5-7,9H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJGNDVFTJNCIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)N(C)CC2=CC=NS2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-N,1-dimethyl-N-(1,2-thiazol-5-ylmethyl)pyrazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(2-fluorophenyl)ethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7437664.png)
![2,3,3,3-tetrafluoro-N-[2-(3-hydroxy-2-oxo-1H-indol-3-yl)ethyl]propanamide](/img/structure/B7437667.png)

![2-[5-(8-Azabicyclo[3.2.1]oct-2-en-3-yl)pyridin-3-yl]oxyethanol](/img/structure/B7437694.png)

![2-[[cyclopropyl-[(4-ethylphenyl)methyl]amino]methyl]-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7437703.png)
![2-[1-(2-methyl-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-6-yl)ethyl]-3H-quinazolin-4-one](/img/structure/B7437711.png)
![(5-Methyl-1,2-benzothiazol-3-yl)-[4-(1,4-oxazepan-4-yl)piperidin-1-yl]methanone](/img/structure/B7437728.png)

![(4-Ethyl-4-pyrrolidin-1-ylpiperidin-1-yl)-[3-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]methanone](/img/structure/B7437746.png)
![methyl N-[(1-tert-butyl-5-iodopyrazole-4-carbonyl)amino]carbamate](/img/structure/B7437755.png)
![(2S)-N'-[4-(difluoromethylsulfonyl)phenyl]-1-methylpyrrolidine-2-carbohydrazide](/img/structure/B7437756.png)
![1-(6-Methoxy-2-methylpyridin-3-yl)-3-[(1,3,5-trimethylpyrazol-4-yl)methyl]urea](/img/structure/B7437764.png)